2-[1-(3-chloro-4-methylphenyl)tetrazol-5-yl]sulfanyl-N-(2,3-dichlorophenyl)acetamide
Overview
Description
2-[1-(3-chloro-4-methylphenyl)tetrazol-5-yl]sulfanyl-N-(2,3-dichlorophenyl)acetamide is a complex organic compound that belongs to the class of tetrazole derivatives Tetrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 2-[1-(3-chloro-4-methylphenyl)tetrazol-5-yl]sulfanyl-N-(2,3-dichlorophenyl)acetamide involves multiple steps. One common method includes the reaction of 3-chloro-4-methylphenylamine with sodium azide to form the tetrazole ring. This intermediate is then reacted with 2,3-dichlorophenylacetyl chloride in the presence of a base to yield the final product . Industrial production methods often involve optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions including:
Oxidation: It can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or amines depending on the reagents used.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, especially at the 5-position, with various nucleophiles.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-[1-(3-chloro-4-methylphenyl)tetrazol-5-yl]sulfanyl-N-(2,3-dichlorophenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The tetrazole ring can interact with enzymes and receptors, modulating their activity. The presence of chlorine atoms enhances its binding affinity to certain biological targets, making it a potent bioactive molecule . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds include other tetrazole derivatives such as 5-phenyltetrazole and 5-methyltetrazole. Compared to these, 2-[1-(3-chloro-4-methylphenyl)tetrazol-5-yl]sulfanyl-N-(2,3-dichlorophenyl)acetamide has unique structural features such as the presence of both chloro and methyl groups, which enhance its biological activity and specificity . This makes it a valuable compound for various applications.
Properties
IUPAC Name |
2-[1-(3-chloro-4-methylphenyl)tetrazol-5-yl]sulfanyl-N-(2,3-dichlorophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl3N5OS/c1-9-5-6-10(7-12(9)18)24-16(21-22-23-24)26-8-14(25)20-13-4-2-3-11(17)15(13)19/h2-7H,8H2,1H3,(H,20,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNWUCWXSHLSQKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=C(C(=CC=C3)Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl3N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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